2-Cyclopropyl-5,5-dimethyl-1,3,2-dioxaborinane

Description

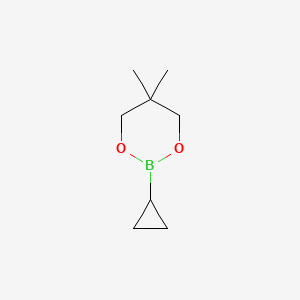

2-Cyclopropyl-5,5-dimethyl-1,3,2-dioxaborinane (CAS 941320-87-2) is a boron-containing heterocyclic compound with the molecular formula C₈H₁₅BO₂ and a molecular weight of 154.016 g/mol . Its structure features a six-membered dioxaborinane ring substituted with a cyclopropyl group at the 2-position and two methyl groups at the 5-positions (Figure 1). This compound is primarily utilized in organic synthesis as a boronating agent, enabling the introduction of boron moieties into target molecules for applications in cross-coupling reactions, catalysis, and materials science .

Key spectroscopic data includes:

Properties

IUPAC Name |

2-cyclopropyl-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-8(2)5-10-9(11-6-8)7-3-4-7/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENYXNOSDGBNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-5,5-dimethyl-1,3,2-dioxaborinane is a compound belonging to the dioxaborinane family, characterized by its unique five-membered ring structure containing two oxygen atoms and a boron atom. Its molecular formula is C₈H₁₃B O₂. The compound's structure includes a cyclopropyl group and two dimethyl groups, which significantly influence its chemical properties and potential biological activities.

The compound exhibits notable reactivity due to its dioxaborinane framework. Interaction studies are crucial for understanding its behavior in biological systems. The compound's ability to participate in various chemical reactions makes it a candidate for applications in organic synthesis and medicinal chemistry.

Biological Activity

Research on the biological activity of this compound indicates potential therapeutic applications. The following aspects highlight its biological significance:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the activation of AMP-activated protein kinase (AMPK), which plays a vital role in regulating energy homeostasis and could be beneficial in treating metabolic disorders such as diabetes and obesity .

- Anticancer Properties : The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Initial screenings have indicated that it may possess cytotoxic effects against various cancer cell lines, although further studies are necessary to elucidate the mechanisms involved.

- Inflammation Modulation : There are indications that this compound may modulate inflammatory responses. Research has shown that compounds with similar structures can influence inflammatory pathways, suggesting that this compound might also have anti-inflammatory properties .

Case Studies

Several case studies have explored the biological activity of related compounds within the dioxaborinane family. These studies provide insights into the potential applications of this compound:

- Metabolic Disorders : In rodent models, compounds activating AMPK have demonstrated efficacy in reducing symptoms associated with metabolic disorders. This suggests that this compound could similarly contribute to metabolic regulation .

- Cancer Cell Lines : A study evaluating the cytotoxicity of boron-containing compounds showed promising results for several derivatives against human cancer cell lines. While specific data on this compound is limited, the trends observed warrant further investigation into its anticancer potential .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparative analysis is presented below:

| Compound Name | Similarity Index | Key Biological Activity |

|---|---|---|

| 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | 0.98 | Anticancer properties |

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 0.95 | Enzyme inhibition |

| 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene | 0.95 | Potential anti-inflammatory effects |

The table illustrates that while these compounds share structural similarities with this compound and exhibit various biological activities themselves, the unique cyclopropyl group in our compound may confer distinct properties worth exploring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-cyclopropyl-5,5-dimethyl-1,3,2-dioxaborinane, highlighting structural variations and their implications:

Electronic and Steric Effects

- Cyclopropyl vs. Phenyl Substituents : The cyclopropyl group introduces ring strain (due to its bent geometry) and moderate electron-withdrawing effects , whereas the phenyl group in 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane enhances π-electron delocalization, stabilizing the boron center and improving thermal stability .

- Cyclohexyl Analogs : Replacing cyclopropyl with cyclohexyl (e.g., 3-26a) reduces steric constraints, leading to lower reactivity in borylation reactions (53% yield vs. higher yields reported for cyclopropyl derivatives) .

Reactivity in Borylation Reactions

This compound exhibits higher boron electrophilicity compared to its cyclohexyl analog, attributed to the cyclopropyl group’s inductive effects. This property makes it advantageous in C–S bond borylation reactions, where it achieves higher conversion rates under mild conditions . In contrast, the phenyl-substituted derivative (CAS 5123-13-7) shows slower kinetics due to resonance stabilization of the boron atom .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-Cyclopropyl-5,5-dimethyl-1,3,2-dioxaborinane?

High yields (up to 98%) are achieved using NiCl₂(1,3-bis(diphenylphosphino)propane) with diphenylphosphinoferrocene and Zn in toluene at 100°C under inert atmospheres. Critical parameters include catalyst loading (0.05 equiv), ligand ratios, and reaction time (2 hours). Alternative methods using Pd catalysts, such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, yield 91% under similar conditions. Multi-step syntheses may involve enantioselective steps with chiral ligands like 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate .

Q. How should researchers handle and store this compound to maintain stability?

The compound is air-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at low temperatures. Use Schlenk techniques for transfers and conduct reactions in anhydrous solvents (e.g., tetrahydrofuran, toluene). Analytical monitoring via NMR is recommended to detect decomposition .

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C) confirms boron coordination and structural integrity. Mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) assesses purity, while X-ray crystallography provides definitive structural data for crystalline derivatives .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence reactivity in cross-coupling reactions?

The cyclopropyl group’s electron-donating nature stabilizes boron’s electrophilicity, enhancing its participation in Suzuki-Miyaura couplings. Computational studies suggest that steric effects from the dimethyl groups on the dioxaborinane ring may slow transmetallation steps, requiring optimized ligand-catalyst systems (e.g., Pd or Ni with bulky phosphines) .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Apply Design of Experiments (DoE) to systematically vary factors like catalyst type (Ni vs. Pd), solvent polarity, and temperature. Statistical analysis (e.g., factorial design) identifies critical variables. For example, Ni systems may require higher ligand ratios than Pd to achieve comparable yields, as observed in toluene at 100°C .

Q. Can enantioselective transformations be achieved using this boronate ester?

Enantioselective allylations and carbonyl additions are feasible using chiral copper catalysts (e.g., CuCl with salen ligands). Optical yields up to 89% ee are reported under optimized conditions (30°C, 40 hours in THF). Chiral stationary-phase HPLC or NMR with chiral shift reagents validates enantiomeric excess .

Q. What catalytic systems maximize efficiency in large-scale syntheses?

Nickel catalysts (e.g., NiCl₂ with 1,3-bis(diphenylphosphino)propane) offer cost advantages for gram-scale reactions. For stereoselective applications, Rhodium complexes (e.g., RuHCl(CO){P(aryl)₃}) achieve regioselective C–H borylation with 70–85% yields. Monitor reaction progress via in-situ IR or GC-MS to prevent over-functionalization .

Q. How do electronic and steric effects of substituents impact reaction kinetics?

Substituents on the dioxaborinane ring modulate boron’s Lewis acidity. Cyclopropyl groups increase electron density at boron, slowing electrophilic attack but improving stability. Competitive experiments with para-substituted aryl boronic esters reveal that electron-withdrawing groups accelerate transmetallation in Pd-catalyzed couplings .

Q. What computational tools predict optimal reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and intermediate stability. Coupled with machine learning, these tools screen ligand-catalyst pairs and solvent effects. For example, ICReDD’s reaction path search methods reduce experimental trial-and-error by 50% in identifying conditions for high-yield cross-couplings .

Q. How can mechanistic studies (e.g., kinetic isotope effects) elucidate reaction pathways?

Isotopic labeling (e.g., deuterated solvents or ¹⁰B/¹¹B isotopes) tracks boron’s role in key steps. Kinetic studies under varying temperatures reveal rate-determining steps (e.g., oxidative addition vs. transmetallation). In situ NMR or Raman spectroscopy monitors intermediate formation in Suzuki-Miyaura reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.